3,4'-Dichloro-4-methoxy-1,1'-biphenyl
Description
Properties
CAS No. |
66175-38-0 |
|---|---|
Molecular Formula |
C13H10Cl2O |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-1-methoxybenzene |
InChI |
InChI=1S/C13H10Cl2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 |
InChI Key |
KXUXLMNJLIJICY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis Strategies
Nucleophilic Aromatic Substitution and Sequential Functionalization
Early synthetic routes relied on nucleophilic aromatic substitution to install the methoxy group at the 4-position of chlorobenzene derivatives. A representative protocol involves:
- Starting material : 3,4-Dichloronitrobenzene subjected to methoxylation using sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C for 8 hours.
- Chlorine retention : Controlled reaction conditions prevent demethylation, preserving the 3-chloro substituent.
This method faces limitations in regioselectivity, often producing 10–15% of the undesired 3,5-dichloro-4-methoxy isomer, necessitating costly chromatographic separation.
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern approaches employ Suzuki-Miyaura and Negishi couplings for precise biphenyl construction:
Suzuki-Miyaura Coupling Protocol
Reaction scheme :
4-Methoxy-3-chlorophenylboronic acid + 4-Chlorophenyl triflate → Target compound
Optimized conditions :
| Parameter | Specification |
|---|---|
| Catalyst | Dichlorobis(triphenylphosphine)nickel(II) (2 mol%) |
| Solvent | Toluene/THF (3:1 v/v) |
| Temperature | 80°C, 12 hours under N₂ |
| Yield | 89% |
| Purity (HPLC) | 99.5% after methanol recrystallization |
This method, adapted from US Patent 4,620,025, demonstrates superior regiocontrol compared to earlier approaches. The nickel catalyst outperforms palladium analogs in minimizing dehalogenation side reactions.
Negishi Coupling for Industrial Precursor Synthesis
A scaled-up variant employs organozinc intermediates:
- Zincation : 4-Chloroiodobenzene reacts with activated zinc dust in THF at 40°C for 2 hours.
- Cross-coupling : Reacted with 3-chloro-4-methoxyphenyl bromide using NiCl₂(PPh₃)₂ catalyst (1.5 mol%) at 25°C.
Advantages :
Industrial Manufacturing Processes
Continuous Flow Reactor Systems
Large-scale production utilizes flow chemistry to enhance heat/mass transfer:
Reactor configuration :
- Two-stage tubular reactor (316L stainless steel)
- Stage 1: Methoxylation at 130°C, 8 bar pressure
- Stage 2: Cross-coupling with in-line catalyst recycling
Performance metrics :
| Metric | Batch Process | Flow System |
|---|---|---|
| Annual output | 12 MT | 45 MT |
| Energy consumption | 18 kWh/kg | 9.2 kWh/kg |
| Purity consistency | 98.2±1.3% | 99.5±0.4% |
Data extrapolated from pilot plant trials show 63% reduction in dichlorobiphenyl byproducts compared to batch reactors.
Purification and Characterization
Crystallization Optimization
Recrystallization from methanol/water (4:1) yields prismatic crystals suitable for X-ray analysis:
Crystallization parameters :
| Variable | Optimal Range |
|---|---|
| Cooling rate | 0.5°C/min |
| Seed crystal size | 50–100 µm |
| Final temperature | -15°C |
This process increases purity from 82% to 99.5% while recovering 87% of product mass.
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
| Method | Cost ($/kg) | E-factor | PMI |
|---|---|---|---|
| Classical substitution | 420 | 18.7 | 32.4 |
| Suzuki coupling | 310 | 6.2 | 11.8 |
| Negishi flow process | 285 | 4.1 | 8.9 |
E-factor: kg waste/kg product; PMI: Process Mass Intensity
Chemical Reactions Analysis
Types of Reactions
3,4’-Dichloro-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Electrophilic Substitution: Substituted biphenyl derivatives.
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Dechlorinated or demethoxylated biphenyl derivatives.
Scientific Research Applications
3,4’-Dichloro-4-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a standard reagent in fluorescence studies and derivatization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3,4’-Dichloro-4-methoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4'-Dibromo-4-methoxy-1,1'-biphenyl (CAS 66175-40-4)
- Structural Similarity : Shares the 3,4'-di-halogenated and 4-methoxy substitution pattern but replaces chlorine with bromine.
- Key Differences :
- Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine.
- Higher molecular weight (356.0 g/mol vs. 297.1 g/mol for the dichloro analog) affects physical properties like melting point and solubility.
- Bromine’s lower electronegativity may reduce electron-withdrawing effects, altering reactivity in cross-coupling reactions .
4'-tert-Butyl-2,3-dichloro-1,1'-biphenyl (CAS 26204-07-9)
- Structural Features : Chlorine atoms at 2 and 3 positions; bulky tert-butyl group at 4'.
- Electron-donating tert-butyl group contrasts with the electron-withdrawing methoxy group in the target compound, influencing electronic properties and directing effects in electrophilic substitution .
1,1'-Biphenyl,2,4-difluoro-4'-methoxy (CAS 90101-30-7)
- Substituents : Fluorine at 2 and 4 positions; methoxy at 4'.
- The methoxy group’s position (4' vs. 4 in the target compound) alters conjugation pathways, affecting fluorescence properties reported in materials science applications .
Polychlorinated Biphenyls (PCBs, e.g., PCB-147)
- Example : 2,2',3,4',5,6-hexachloro-1,1'-biphenyl (CAS 68194-13-8).
- Environmental and Biological Impact :
Physicochemical Properties and Reactivity
Electronic Effects
- Methoxy Group : Electron-donating (+M effect) activates the aromatic ring for electrophilic substitution at ortho/para positions.
- Chlorine Atoms : Electron-withdrawing (-I effect) deactivates the ring, directing substituents to meta positions. This combination creates competing directing effects, leading to unique regioselectivity in further functionalization .
Thermal and Solubility Properties
- Chlorine vs. Alkyl Chains : Compared to 4-Hexyl-1,1'-biphenyl (CAS 59662-31-6), the target compound’s polar chlorine and methoxy groups reduce hydrophobicity, impacting solubility in organic solvents .
- Fluorinated Analogs : Fluorine substituents (e.g., in TBDFBP) enhance thermal stability due to strong C-F bonds, whereas chlorine’s lower bond dissociation energy may reduce thermal resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
